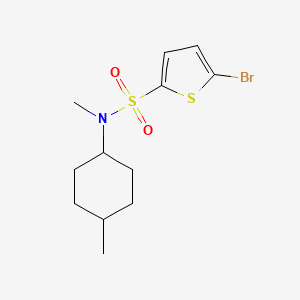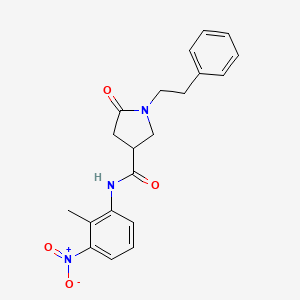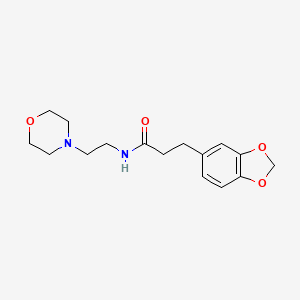![molecular formula C14H23N3 B7495645 N-[3-(2-methylpiperidin-1-yl)propyl]pyridin-2-amine](/img/structure/B7495645.png)
N-[3-(2-methylpiperidin-1-yl)propyl]pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(2-methylpiperidin-1-yl)propyl]pyridin-2-amine is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is also known as MP-10 and has been studied extensively for its effects on the central nervous system.
Mécanisme D'action
The exact mechanism of action of N-[3-(2-methylpiperidin-1-yl)propyl]pyridin-2-amine is not fully understood. However, it is believed to act on the serotonin and dopamine systems in the brain. It has been shown to increase the release of serotonin and dopamine, which may contribute to its anxiolytic and antidepressant effects. It has also been shown to inhibit the reuptake of serotonin and dopamine, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
N-[3-(2-methylpiperidin-1-yl)propyl]pyridin-2-amine has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as serotonin and dopamine in the brain. It has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. In addition, this compound has been shown to have anti-inflammatory effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[3-(2-methylpiperidin-1-yl)propyl]pyridin-2-amine in lab experiments is its specificity for the serotonin and dopamine systems in the brain. This allows for a more targeted approach to studying the effects of these neurotransmitters on behavior and physiology. However, one limitation of using this compound is its potential for off-target effects. It is important to carefully control for these effects in order to accurately interpret the results of experiments.
Orientations Futures
There are several future directions for research on N-[3-(2-methylpiperidin-1-yl)propyl]pyridin-2-amine. One area of interest is its potential use in treating drug addiction and withdrawal symptoms. Another area of interest is its neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential for off-target effects.
Méthodes De Synthèse
The synthesis of N-[3-(2-methylpiperidin-1-yl)propyl]pyridin-2-amine involves several steps. The starting materials include 2-bromopyridine, 2-methylpiperidine, and propylamine. The reaction is carried out in the presence of a palladium catalyst and a base. The product is then purified using column chromatography to obtain a pure compound.
Applications De Recherche Scientifique
N-[3-(2-methylpiperidin-1-yl)propyl]pyridin-2-amine has been studied extensively for its potential therapeutic applications. It has been shown to have anxiolytic, antidepressant, and analgesic effects in animal models. It has also been studied for its potential use in treating drug addiction and withdrawal symptoms. In addition, this compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
N-[3-(2-methylpiperidin-1-yl)propyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3/c1-13-7-3-5-11-17(13)12-6-10-16-14-8-2-4-9-15-14/h2,4,8-9,13H,3,5-7,10-12H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPCONBJMDKGOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CCCNC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-ethoxyphenoxy)phenyl]-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide](/img/structure/B7495570.png)
![N-[1-(3-chlorophenyl)ethyl]-4-methylsulfonylaniline](/img/structure/B7495571.png)
![2-[8-(2-methylbutan-2-yl)-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7495578.png)
![ethyl 5-[(2,2-dichloropropanoyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B7495586.png)
![[2-[(3-ethoxycarbonyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7495594.png)
![N-cyclohexyl-1-ethyl-N-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7495597.png)
![2-[[4-(4-ethylpiperazin-1-yl)-3-nitrobenzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B7495612.png)
![[2-[3-(furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7495614.png)


![N-[5-(diethylsulfamoyl)-2-phenoxyphenyl]cyclopropanecarboxamide](/img/structure/B7495660.png)
![4-[(2-Fluorophenyl)sulfanylmethyl]-1,3-thiazol-2-amine](/img/structure/B7495664.png)
